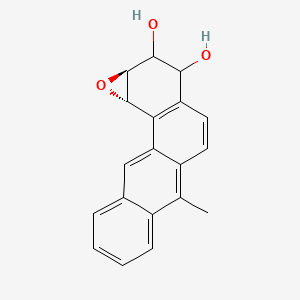
(+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-7-Mba-3,4-diol 1,2-oxide: is a compound derived from the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). It is known for its role in carcinogenesis, particularly in the initiation of tumors in various tissues. This compound is a diol epoxide, which means it contains both diol (two hydroxyl groups) and epoxide (an oxygen atom bonded to two adjacent carbon atoms) functionalities. The compound is of significant interest in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene typically involves the oxidation of its precursor, 7,12-dimethylbenz[a]anthracene (DMBA). The process begins with the formation of DMBA-3,4-diol through the action of microsomal epoxide hydrolase (mEH). This intermediate is then further oxidized by cytochrome P450 enzymes (CYP1A1 or CYP1B1) to produce the ultimate carcinogenic form, this compound .
Industrial Production Methods: The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: Anti-7-Mba-3,4-diol 1,2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive intermediates.
Substitution: It can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP1A1 or CYP1B1) are commonly used for oxidation reactions.
Substitution: Nucleophilic reagents, such as DNA bases, under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.
Major Products Formed:
科学的研究の応用
作用機序
The mechanism of action of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA. The compound primarily targets the adenine base in DNA, forming stable adducts that can lead to mutations. These mutations, particularly the A-to-T transversion at codon 61 of the H-ras gene, are critical in the initiation of tumors .
類似化合物との比較
Syn-7,12-Dimethylbenz[a]anthracene-3,4-diol-1,2-epoxide (syn-DMBADE): Another diol epoxide derived from DMBA, which also forms DNA adducts and initiates tumors.
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE): A well-known diol epoxide derived from benzo[a]pyrene, another PAH, which is also involved in carcinogenesis.
Uniqueness: Anti-7-Mba-3,4-diol 1,2-oxide is unique due to its specific formation from DMBA and its distinct ability to induce A-to-T transversions at codon 61 of the H-ras gene. This specificity in mutagenesis and its potent tumor-initiating activity make it a valuable compound for studying the molecular mechanisms of cancer .
特性
CAS番号 |
64625-66-7 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC名 |
(3S,5S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-11-5-3-2-4-10(11)8-14-12(9)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16?,17?,18-,19-/m0/s1 |
InChIキー |
CTCQBMGFYNPCAS-BTRQGYIVSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
異性体SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)[C@H]5[C@@H](O5)C(C3O)O |
正規SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
同義語 |
7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide anti-3,4-dihydrodiol 1,2-epoxide 7-methylbenz(a)anthracene MBADE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















